(Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

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(Z)-6-Ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one (CAS 620546-97-6) is a synthetic aurone derivative belonging to the benzofuran-3(2H)-one flavonoid subclass. It features a (Z)-configured exocyclic double bond linking a furan-2-yl ring at the C2 position and an ethoxy substituent at the C6 position of the benzofuranone core.

Molecular Formula C15H12O4
Molecular Weight 256.257
CAS No. 620546-97-6
Cat. No. B2813085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
CAS620546-97-6
Molecular FormulaC15H12O4
Molecular Weight256.257
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
InChIInChI=1S/C15H12O4/c1-2-17-11-5-6-12-13(8-11)19-14(15(12)16)9-10-4-3-7-18-10/h3-9H,2H2,1H3/b14-9-
InChIKeyJVVRUGVKUHMVKJ-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-6-Ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one (CAS 620546-97-6): Procurement-Ready Aurone Scaffold Overview


(Z)-6-Ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one (CAS 620546-97-6) is a synthetic aurone derivative belonging to the benzofuran-3(2H)-one flavonoid subclass. It features a (Z)-configured exocyclic double bond linking a furan-2-yl ring at the C2 position and an ethoxy substituent at the C6 position of the benzofuranone core . Commercially available at ≥95% purity , this compound serves as a versatile scaffold for medicinal chemistry and material science research.

Why (Z)-6-Ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one Cannot Be Replaced by Generic Aurone Analogs


The aurone scaffold is highly sensitive to substitution pattern and stereochemistry. A (Z)-configured exocyclic double bond at C2 and a specific electron-donating 6-ethoxy group collectively govern molecular conformation, electronic distribution, and target engagement. Although numerous aurone derivatives share the benzofuran-3(2H)-one core, subtle changes in substituents profoundly alter pharmacodynamics and pharmacokinetic profiles [1]. Critically, no publicly available head-to-head biological data exist for this specific compound relative to its closest analogs, underscoring a significant evidence gap for procurement decisions based on comparative biological performance.

Quantitative Differentiation Evidence for (Z)-6-Ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one


Commercially Available Purity: (Z)-6-Ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one vs. Industry Benchmark

The compound is supplied at a minimum purity of 95% (HPLC) . This purity level is consistent with the ≥95% standard commonly required for research-grade synthetic aurones. No direct comparative purity data for this specific compound versus its closest analogs (e.g., 6-methoxy or 6-hydroxy aurones) are available from published sources.

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6-Ethoxy Substituent Effect on Lipophilicity: Calculated vs. 6-Hydroxy Aurone Analog

Computational predictions indicate that the 6-ethoxy derivative possesses higher lipophilicity (clogP ≈ 3.2) compared to its 6-hydroxy analog (clogP ≈ 2.1) [1]. This difference may influence membrane permeability and oral bioavailability, potentially offering an advantage in cell-based assays where passive diffusion is rate-limiting. Experimental logP/logD values for this compound are not currently available in the public domain.

Lipophilicity ADMET Drug Design

Synthetic Accessibility: One-Step Vilsmeier Protocol vs. Multi-Step Aurone Syntheses

A closely related aurone scaffold (furan-2-carbaldehyde-d derivative) has been synthesized in quantitative yield via a one-step adapted Vilsmeier protocol [1]. While not directly demonstrated for the 6-ethoxy-furan-2-ylmethylene compound, this methodology is expected to be transferable, offering a synthetic efficiency advantage over multi-step aurone syntheses that typically proceed in 40–70% overall yield.

Synthetic Methodology Process Chemistry Scalability

Recommended Application Scenarios for (Z)-6-Ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one Based on Current Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Lipophilic Aurone Scaffold

The elevated predicted lipophilicity (clogP ≈ 3.2) makes this compound a suitable starting point for projects targeting intracellular enzymes or receptors where passive membrane permeability is critical. The 6-ethoxy group is a metabolically stable replacement for hydroxyl or methoxy substituents commonly found in first-generation aurone hits [1].

Structure-Activity Relationship (SAR) Studies on Aurone Anti-Inflammatory or Antibacterial Activity

Due to the well-documented anti-inflammatory and antibacterial properties of the aurone class [1], this compound can serve as a comparator in SAR campaigns evaluating the impact of C6 alkoxy chain length on NF-κB inhibition or MRSA activity, filling a gap between 6-hydroxy and 6-benzyloxy analogs.

Fluorescent Probe Development Leveraging the Furan-2-ylmethylene Chromophore

The furan-2-ylmethylene moiety conjugated to the benzofuranone carbonyl creates an extended π-system with potential aggregation-induced emission (AIE) properties [1]. Procurement for photophysical characterization and sensor development is justified if AIE behavior is experimentally confirmed.

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